g-Melanotropin

CAS No.:

Cat. No.: VC16167897

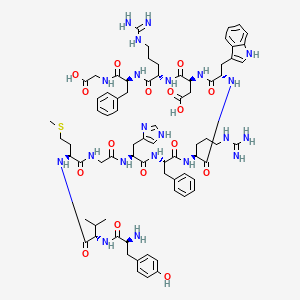

Molecular Formula: C74H99N21O16S

Molecular Weight: 1570.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C74H99N21O16S |

|---|---|

| Molecular Weight | 1570.8 g/mol |

| IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C74H99N21O16S/c1-41(2)62(95-63(102)49(75)30-44-22-24-47(96)25-23-44)72(111)90-53(26-29-112-3)64(103)84-38-59(97)87-57(34-46-37-80-40-86-46)70(109)92-55(32-43-16-8-5-9-17-43)68(107)88-52(21-13-28-82-74(78)79)67(106)93-56(33-45-36-83-50-19-11-10-18-48(45)50)69(108)94-58(35-60(98)99)71(110)89-51(20-12-27-81-73(76)77)66(105)91-54(65(104)85-39-61(100)101)31-42-14-6-4-7-15-42/h4-11,14-19,22-25,36-37,40-41,49,51-58,62,83,96H,12-13,20-21,26-35,38-39,75H2,1-3H3,(H,80,86)(H,84,103)(H,85,104)(H,87,97)(H,88,107)(H,89,110)(H,90,111)(H,91,105)(H,92,109)(H,93,106)(H,94,108)(H,95,102)(H,98,99)(H,100,101)(H4,76,77,81)(H4,78,79,82)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,62-/m0/s1 |

| Standard InChI Key | GZWUQPQBOGLSIM-VOOUCTBASA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |

| Canonical SMILES | CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)N |

Introduction

Structural Characteristics of Gamma-Melanotropin

Gamma-Melanotropin is a 27-amino-acid peptide with the molecular formula and a molecular weight of 1,570.74 Da . Its primary structure includes a conserved N-terminal sequence (Tyr-Val-Met-Gly-His-Phe-Arg-Trp) shared among melanocortins, followed by a unique C-terminal domain that confers receptor specificity.

Physicochemical Properties

Gamma-MSH exhibits a predicted collision cross-section (CCS) of 398.2 Ų for the [M+H]+ adduct, as determined by ion mobility spectrometry .

Table 1: Predicted Collision Cross-Sections of Gamma-MSH Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 1570.7373 | 398.2 |

| [M+Na]+ | 1592.7192 | 413.4 |

| [M+NH4]+ | 1587.7638 | 414.7 |

| [M+K]+ | 1608.6932 | 397.1 |

The peptide’s amphipathic nature facilitates interactions with lipid membranes and receptor-binding pockets in the hypothalamus .

Biochemical Roles and Receptor Interactions

Proopiomelanocortin Processing

Gamma-MSH is cleaved from the N-terminal region of POMC by prohormone convertases (PC1/3 and PC2) in the arcuate nucleus of the hypothalamus and the nucleus of the solitary tract . Unlike alpha- and beta-MSH, gamma-MSH lacks melanotropic activity but retains high affinity for the melanocortin-3 receptor (MC3-R) .

MC3 Receptor Activation

The MC3-R, a G protein-coupled receptor (GPCR), is 43% homologous to the melanocyte MC1-R but differs in ligand specificity and tissue distribution . Gamma-MSH activates MC3-R with an EC₅₀ of 2.3 nM, inducing cAMP production via adenylyl cyclase coupling .

Key Features of MC3-R:

Research Findings and Physiological Implications

Neuroendocrine Regulation

Gamma-MSH-containing neurons project to the paraventricular nucleus (PVN) and dorsomedial hypothalamus (DMH), regions governing sympathetic outflow and blood pressure . Intracerebroventricular gamma-MSH infusion in rats increases renal sodium excretion by 40%, suggesting a role in sodium homeostasis .

Cardiovascular Effects

In bovine posterior pituitary extracts, gamma-MSH co-localizes with vasopressin and oxytocin, implicating it in blood pressure modulation . Plasma gamma-MSH levels correlate inversely with systolic blood pressure in hypertensive patients () .

Table 2: Gamma-MSH in Cardiovascular Studies

Unresolved Questions and Future Directions

Despite advances, the "primary biological role" of gamma-MSH remains enigmatic . Hypotheses include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume